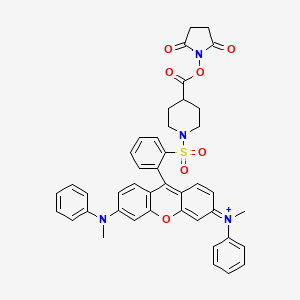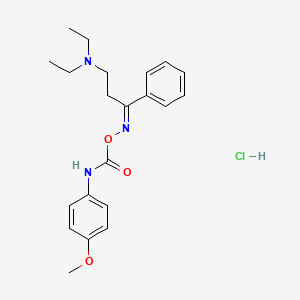
Usvp-E142
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Usvp-E142 involves multiple steps, starting from the appropriate precursor molecules. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it typically involves the formation of the oxime group and subsequent hydrochloride salt formation .
Industrial Production Methods: Industrial production of this compound is carried out under controlled conditions to ensure high purity and yield. The process involves large-scale synthesis followed by purification steps such as crystallization and recrystallization to obtain the final product in its hydrochloride form .
Análisis De Reacciones Químicas
Types of Reactions: Usvp-E142 primarily undergoes substitution reactions due to the presence of the oxime group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as halides or amines.
Oxidation Reactions: Can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Often involve reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted oxime derivatives .
Aplicaciones Científicas De Investigación
Usvp-E142 has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of oxime derivatives.
Biology: Studied for its effects on cellular processes and potential as a biochemical tool.
Mecanismo De Acción
The mechanism of action of Usvp-E142 involves its interaction with specific molecular targets in the body. It is believed to exert its anti-analgesic effects by modulating the activity of certain neurotransmitters and receptors involved in pain perception. The exact molecular pathways and targets are still under investigation .
Comparación Con Compuestos Similares
Anidoxime: Another oxime derivative with similar anti-analgesic properties.
Hydroxylamine Hydrochloride: Shares structural similarities but has different pharmacological effects.
Oxime Ethers: A class of compounds with varying biological activities.
Uniqueness of Usvp-E142: this compound stands out due to its high oral bioavailability and potent anti-analgesic activity. Unlike some similar compounds, it has shown minimal side effects in preliminary studies, making it a promising candidate for further development in pain management .
Propiedades
Número CAS |
31729-11-0 |
|---|---|
Fórmula molecular |
C21H28ClN3O3 |
Peso molecular |
405.9 g/mol |
Nombre IUPAC |
[(E)-[3-(diethylamino)-1-phenylpropylidene]amino] N-(4-methoxyphenyl)carbamate;hydrochloride |
InChI |
InChI=1S/C21H27N3O3.ClH/c1-4-24(5-2)16-15-20(17-9-7-6-8-10-17)23-27-21(25)22-18-11-13-19(26-3)14-12-18;/h6-14H,4-5,15-16H2,1-3H3,(H,22,25);1H/b23-20+; |
Clave InChI |
BXYLCIMGDIDYPP-NMSJBYGBSA-N |
SMILES |
CCN(CC)CCC(=NOC(=O)NC1=CC=C(C=C1)OC)C2=CC=CC=C2.Cl |
SMILES isomérico |
CCN(CC)CC/C(=N\OC(=O)NC1=CC=C(C=C1)OC)/C2=CC=CC=C2.Cl |
SMILES canónico |
CCN(CC)CCC(=NOC(=O)NC1=CC=C(C=C1)OC)C2=CC=CC=C2.Cl |
Números CAS relacionados |
34297-34-2 (Parent) |
Sinónimos |
4-MPC-3-DAPO anidoxime anidoxime hydrochloride O-(4-methoxyphenylcarbamoyl)-3-diethylaminopropiophenone oxime |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



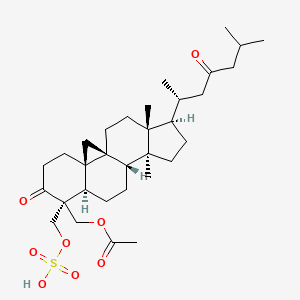

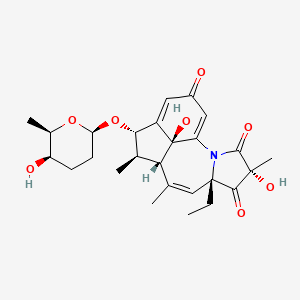
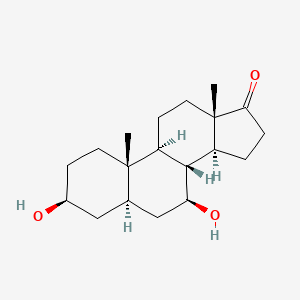
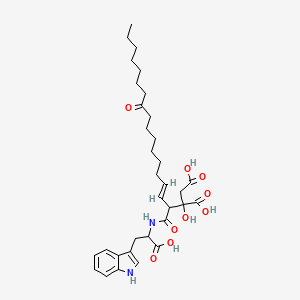
![7-Chloro-4-oxo-8-[1,2,4]triazol-4-yl-4,5-dihydro-[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylic acid](/img/structure/B1244294.png)
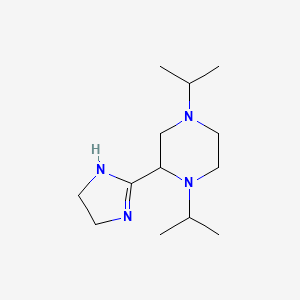
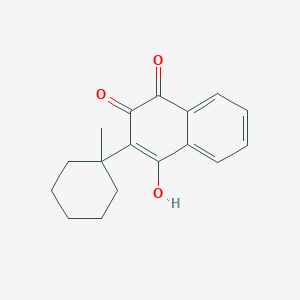
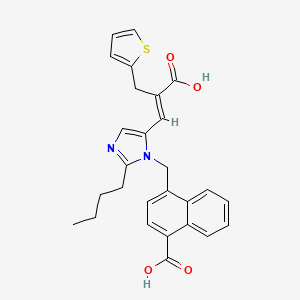
![[(E)-4-acetyloxy-1-[formyl(methyl)amino]-11-[(13E,24E)-16-hydroxy-10,22-dimethoxy-11,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,13,24,26(29)-octaen-20-yl]-10-methoxy-3,5,9-trimethylundec-1-en-6-yl] 2,3-dimethoxypropanoate](/img/structure/B1244299.png)
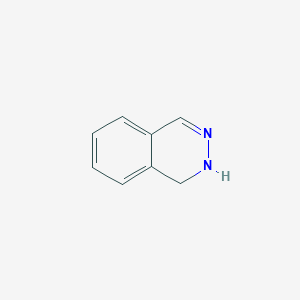
![7-[(3R)-3-(2-aminopropan-2-yl)pyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B1244303.png)
